molecular formula C14H16N6O2 B2495279 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034615-87-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2495279
CAS No.: 2034615-87-5
M. Wt: 300.322
InChI Key: OPVKMFYTBRLXLR-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a fused triazolopyrimidine core linked via a propyl chain to a 3,5-dimethylisoxazole-4-carboxamide moiety. Such hybrid structures are of interest in medicinal and agrochemical research due to the bioactivity of triazolopyrimidines (known for kinase inhibition and herbicidal properties) and isoxazoles (valued for antimicrobial and anti-inflammatory effects).

Properties

IUPAC Name

3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-9-12(10(2)22-19-9)13(21)15-5-3-4-11-6-16-14-17-8-18-20(14)7-11/h6-8H,3-5H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVKMFYTBRLXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrimidin core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The isoxazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed on the triazolo[1,5-a]pyrimidin core to yield reduced analogs.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the triazolo[1,5-a]pyrimidin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of the isoxazole ring.

  • Reduction: Reduced analogs of the triazolo[1,5-a]pyrimidin core.

  • Substitution: Substituted derivatives at various positions on the triazolo[1,5-a]pyrimidin ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C15H18N6OC_{15}H_{18}N_{6}O, with a molecular weight of approximately 306.35 g/mol. The presence of the triazole and isoxazole rings is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study on derivatives of triazole-pyrimidine compounds showed promising results against several cancer types:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

These findings suggest that the structural features of these compounds enhance their ability to inhibit cancer cell proliferation .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research into similar triazole derivatives indicates their effectiveness against fungal strains such as Candida albicans. The incorporation of the triazole moiety is known to enhance antifungal activity.

Case Study: Antifungal Studies

In a comparative study, certain triazole derivatives exhibited greater efficacy than fluconazole against Candida species:

  • Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL for selected compounds.

This underscores the importance of the triazole structure in enhancing antifungal properties .

Drug Design and Synthesis

The synthesis of this compound involves strategic chemical reactions that optimize yield and purity. The synthesis typically includes multistep reactions starting from readily available precursors.

Synthesis Overview

The synthesis process can be broken down into several key steps:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the isoxazole moiety through condensation reactions.
  • Final coupling reactions to achieve the target compound.

This synthetic pathway not only facilitates the production of the compound but also allows for modifications that can lead to derivatives with enhanced biological activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include quinazoline- and pyrazole-based derivatives (e.g., N-[3-(4-quinazolyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazides) and other triazolopyrimidine hybrids. Key comparisons are outlined below:

Compound Core Structure Biological Activity Key Structural Differences
Target Compound Triazolopyrimidine + Isoxazole Hypothesized herbicidal/antimicrobial activity (untested) Propyl linker; 3,5-dimethylisoxazole carboxamide
N-[3-(4-Quinazolyl)amino-1H-pyrazole-4-carbonyl] hydrazides Quinazoline + Pyrazole + Hydrazide Antimicrobial (e.g., 50 μg/mL inhibition of Fusarium graminearum and Valsa mali) Quinazoline instead of triazolopyrimidine; hydrazide substituent vs. isoxazole carboxamide
Triazolopyrimidine-based herbicides (e.g., Penoxsulam) Triazolopyrimidine + sulfonamide Herbicidal (ALS enzyme inhibition) Sulfonamide group instead of isoxazole; shorter alkyl chain

Key Findings

Bioactivity Profile: The quinazoline-pyrazole hydrazides in demonstrated antimicrobial activity (e.g., compound 5k showed 72% inhibition of Fusarium graminearum at 50 μg/mL) . By contrast, the target compound’s isoxazole group may enhance bioavailability or target selectivity due to its electron-rich aromatic system. Triazolopyrimidines like Penoxsulam inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis . The target compound’s isoxazole-carboxamide moiety could modulate ALS affinity or introduce alternative mechanisms.

Structural Influences: Linker Flexibility: The propyl chain in the target compound may improve membrane permeability compared to rigid quinazoline derivatives.

Synthetic Accessibility :

  • The synthesis of the target compound likely involves multi-step coupling of triazolopyrimidine precursors with isoxazole intermediates, contrasting with the hydrazide-formation routes used for quinazoline analogues .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H15N5O2
  • Molecular Weight : 253.28 g/mol
  • CAS Number : 1949836-66-1

This compound features a triazolo-pyrimidine moiety linked to a propyl chain and an isoxazole carboxamide group, contributing to its diverse biological activities.

Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine structure exhibit various mechanisms of action. Notably:

  • AXL Receptor Inhibition : The compound has been shown to inhibit AXL receptor tyrosine kinase function. AXL is implicated in several malignancies and inflammatory conditions. Inhibition of this pathway may provide therapeutic benefits in treating cancers and other proliferative diseases .
  • Enzyme Inhibition : Some studies suggest that related compounds can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition could help manage conditions like diabetes by regulating blood sugar levels .

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological studies:

Antitumor Activity

In preclinical models, the compound demonstrated significant antitumor effects:

  • Xenograft Models : In vivo studies using xenograft models for leukemia (MV4;11) and triple-negative breast cancer (MDA-MB-231) showed that the compound effectively inhibited tumor growth. The antitumor activity was attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Selectivity and Potency

The selectivity of the compound for specific targets is crucial for minimizing side effects. Related compounds have shown high selectivity for bromodomain-containing proteins, which are involved in transcriptional regulation. This selectivity enhances their therapeutic potential while reducing off-target effects .

Case Studies

Several studies have documented the biological activities of related compounds:

  • AXL Inhibition in Cancer Models :
    • A study reported that triazolo compounds significantly inhibited AXL receptor activity in various cancer cell lines. This inhibition correlated with reduced cell proliferation and increased apoptosis rates in vitro .
  • Diabetes Management :
    • Another investigation highlighted that derivatives of triazolo-pyrimidines exhibited potent inhibition of α-glucosidase and α-amylase enzymes. The most effective compound showed IC50 values comparable to established inhibitors like acarbose .

Data Summary Table

Activity TypeCompound/Study ReferenceEffectivenessNotes
AXL Inhibition SignificantReduced proliferation in cancer cell lines
Antitumor Activity High efficacyEffective in leukemia and breast cancer models
Enzyme Inhibition PotentComparable to acarbose

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by alkylation and carboxamide coupling. Key steps include:
  • Alkylation : Use of K₂CO₃ in DMF for nucleophilic substitution, as seen in similar triazolopyrimidine syntheses .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling under inert conditions to avoid side reactions.
  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C for 30–60 min) can enhance yield and regioselectivity .
    Critical Parameters :
  • Solvent polarity (DMF vs. acetonitrile) affects reaction rates.
  • Temperature control to prevent decomposition of the triazolopyrimidine moiety.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Technique Key Parameters Purpose
¹H/¹³C NMR DMSO-d₆ solvent; δ 8.9–0.8 ppm rangeConfirm regiochemistry and substituent integration .
HRMS (ESI) m/z accuracy < 5 ppmVerify molecular ion and fragmentation patterns .
HPLC-PDA C18 column, acetonitrile/water gradientAssess purity (>95%) and detect polar byproducts .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations to screen for activity .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the isoxazole (e.g., halogenation) and triazolopyrimidine substituents (e.g., alkyl vs. aryl groups) .
  • Biological Profiling : Test analogs against a panel of related enzymes/receptors (e.g., CB2 vs. CB1 cannabinoid receptors) to identify selectivity drivers .
  • Computational Modeling : Docking studies (AutoDock Vina) using crystal structures of target proteins to predict binding modes .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolism .
  • Metabolite Identification : Incubate the compound with liver microsomes and profile metabolites using UPLC-QTOF .
  • Dose Optimization : Conduct dose-ranging studies in rodent models, adjusting for species-specific metabolic differences .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkylation) to improve control and scalability .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity and reduce amorphous byproducts .
  • DoE (Design of Experiments) : Apply Taguchi or factorial designs to identify critical variables (e.g., temperature, stoichiometry) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR Knockout Models : Generate cell lines lacking the putative target protein to confirm on-target effects .
  • Biochemical Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate interacting proteins for proteomic analysis .
  • Transcriptomic Profiling : RNA-seq to identify downstream gene expression changes post-treatment .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to pH 1–10 buffers at 37°C and monitor degradation via HPLC .
  • Light/Oxygen Sensitivity : Conduct stability studies under UV light and aerobic vs. anaerobic conditions .
  • Collaborative Validation : Compare data across independent labs using standardized protocols .

Tables for Key Comparisons

Parameter In Vitro Assay In Vivo Model
Effective Concentration 1–10 µM (enzymatic assays)10–50 mg/kg (rodent studies)
Metabolic Stability t₁/₂ > 60 min (microsomes)t₁/₂ < 30 min (plasma)
Key Limitation Lack of tissue complexitySpecies-specific metabolism
Data synthesized from .

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